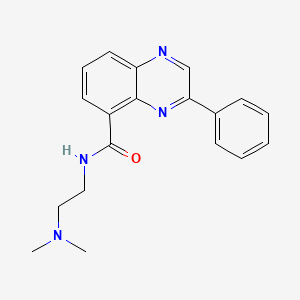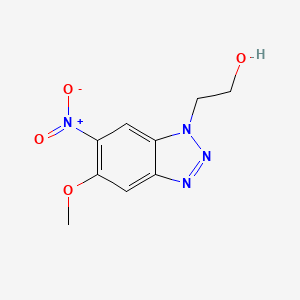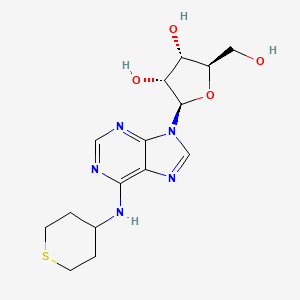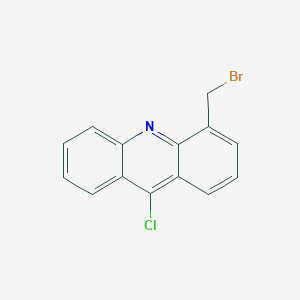
4-(Bromomethyl)-9-chloroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-9-chloroacridine is an organic compound that belongs to the acridine family. Acridines are known for their aromatic structure and are widely studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromomethyl and chloro substituents on the acridine ring makes this compound particularly interesting for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of any impurities .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-9-chloroacridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
科学的研究の応用
4-(Bromomethyl)-9-chloroacridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex acridine derivatives, which are studied for their photophysical properties and potential use in organic electronics.
Biology: The compound is investigated for its potential as an intercalating agent in DNA studies, which can help in understanding DNA-protein interactions.
Medicine: Derivatives of this compound are explored for their anticancer properties, as they can inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of dyes and pigments due to its aromatic structure and ability to absorb light in the visible spectrum
作用機序
The mechanism of action of 4-(Bromomethyl)-9-chloroacridine involves its interaction with biological macromolecules. As an intercalating agent, it can insert itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by interfering with their genetic material .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents and as a catalyst in organic reactions.
4-Bromobenzyl bromide: Employed in the synthesis of biaryl libraries and as a reagent in organic synthesis .
Uniqueness
4-(Bromomethyl)-9-chloroacridine is unique due to its dual functional groups (bromomethyl and chloro) on the acridine ring, which provide versatile reactivity and make it a valuable intermediate for the synthesis of a wide range of derivatives. Its ability to intercalate with DNA also sets it apart from other similar compounds, making it a promising candidate for anticancer research .
特性
CAS番号 |
15971-23-0 |
|---|---|
分子式 |
C14H9BrClN |
分子量 |
306.58 g/mol |
IUPAC名 |
4-(bromomethyl)-9-chloroacridine |
InChI |
InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2 |
InChIキー |
OLOLSQNSZAVZFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


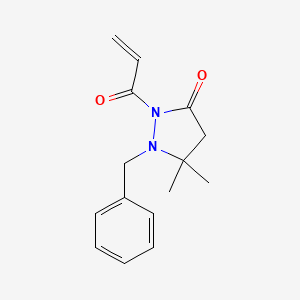
![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
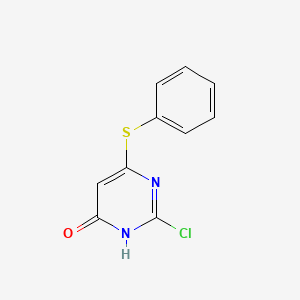

![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
